4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide
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Overview
Description
4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the fourth position of the benzene ring, a cyclobutyl group attached to the nitrogen atom, and a 2-(2-methoxyethoxy) substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide typically involves several steps:
Bromination: The starting material, 2-(2-methoxyethoxy)benzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position of the benzene ring.
Amidation: The brominated intermediate is then subjected to amidation with cyclobutylamine. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclobutylbenzamide: Lacks the 2-(2-methoxyethoxy) substituent, which may affect its solubility and reactivity.
4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide: Features a cyclopropyl group instead of a cyclobutyl group, potentially altering its steric and electronic properties.
Uniqueness
4-Bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide is unique due to the combination of its bromine atom, cyclobutyl group, and 2-(2-methoxyethoxy) substituent. This specific arrangement of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-2-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-18-7-8-19-13-9-10(15)5-6-12(13)14(17)16-11-3-2-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXLDVWVYOTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Br)C(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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